molecular formula C10H8Br2N2 B11829022 4,5-dibromo-2-(o-tolyl)-1H-imidazole

4,5-dibromo-2-(o-tolyl)-1H-imidazole

Katalognummer: B11829022
Molekulargewicht: 315.99 g/mol
InChI-Schlüssel: QJDDBWKAQZBURC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-2-(o-tolyl)-1H-imidazole: is a heterocyclic compound featuring an imidazole ring substituted with two bromine atoms at the 4 and 5 positions and an o-tolyl group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(o-tolyl)-1H-imidazole typically involves the bromination of 2-(o-tolyl)-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 5 positions of the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a suitable solvent like toluene or DMF.

Major Products Formed

    Substitution Reactions: Products include azido, thio, or amino derivatives of the imidazole.

    Coupling Reactions: Products include biaryl or heteroaryl derivatives, depending on the coupling partner used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Wirkmechanismus

The mechanism of action of 4,5-dibromo-2-(o-tolyl)-1H-imidazole is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and bromine substituents. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dibromo-1H-imidazole: Lacks the o-tolyl group, which may affect its reactivity and biological activity.

    2-(o-Tolyl)-1H-imidazole:

    4,5-Dichloro-2-(o-tolyl)-1H-imidazole: Similar structure but with chlorine atoms instead of bromine, which may alter its chemical properties and reactivity.

Uniqueness

4,5-Dibromo-2-(o-tolyl)-1H-imidazole is unique due to the presence of both bromine atoms and the o-tolyl group, which confer distinct chemical and biological properties. The bromine atoms can participate in various substitution and coupling reactions, while the o-tolyl group can influence the compound’s overall reactivity and potential interactions with biological targets.

Eigenschaften

Molekularformel

C10H8Br2N2

Molekulargewicht

315.99 g/mol

IUPAC-Name

4,5-dibromo-2-(2-methylphenyl)-1H-imidazole

InChI

InChI=1S/C10H8Br2N2/c1-6-4-2-3-5-7(6)10-13-8(11)9(12)14-10/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

QJDDBWKAQZBURC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NC(=C(N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.